molecular formula C14H9ClN4O2 B3061937 N-(3-chlorophenyl)-6-nitroquinazolin-4-amine CAS No. 153436-72-7

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B3061937
CAS No.: 153436-72-7
M. Wt: 300.70 g/mol
InChI Key: USAMIYATKINXLP-UHFFFAOYSA-N
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Description

Research Applications and Value N-(3-chlorophenyl)-6-nitroquinazolin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinazoline class of heterocycles, a scaffold recognized for its diverse biological activities and presence in several therapeutic agents . Quinazoline derivatives, particularly 4-anilinoquinazolines, are extensively investigated as targeted anticancer agents. They are known to function as potent inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key driver in the proliferation and survival of certain cancer cells, and its inhibition is a validated strategy in oncology . Researchers synthesize and evaluate compounds like this compound to explore structure-activity relationships (SAR) and develop new inhibitors. The 6-nitro group and the 3-chlorophenyl substitution on the 4-amino position are common features in this research area, as these moieties can be critical for binding affinity and inhibitory potency against EGFR, including mutant forms such as T790M . Handling and Usage This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

153436-72-7

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H9ClN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18)

InChI Key

USAMIYATKINXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine is a compound within the quinazoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C13_{13}H9_{9}ClN4_{4}O2_{2}
Molecular Weight: 296.69 g/mol
CAS Number: 162012-67-1

Structure

The structure of this compound includes a nitro group at the 6-position and a chlorophenyl group at the N-position, contributing to its unique properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Notably, this compound has demonstrated efficacy against various cancer cell lines.

Case Study: Photodynamic Therapy

A study investigated the photodynamic effects of quinazoline derivatives, revealing that this compound exhibited significant photodestructive activity against melanoma cell lines (A375) and glioblastoma cells (U87MG and T98G) when combined with UVA irradiation. The mechanism was linked to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells .

Cell LineIC50_{50} (µM)Mechanism of Action
A3755.2ROS generation
U87MG7.8Apoptosis induction
T98G6.5DNA damage

Antibacterial Activity

Quinazolines are also recognized for their antibacterial properties. This compound has shown effectiveness against resistant bacterial strains, potentially serving as a lead compound for antibiotic development.

The antibacterial mechanism is hypothesized to involve interference with bacterial DNA replication and transcription processes. The compound's ability to target specific enzymes involved in these pathways has been suggested as a key factor in its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is crucial for enhancing its reactivity and biological interactions.

SubstituentEffect on Activity
Nitro group (−NO2_2)Increases cytotoxicity
Chlorophenyl groupEnhances binding affinity

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes the formation of the quinazoline core followed by substitution reactions to introduce the chlorophenyl and nitro groups.

Synthetic Route

  • Formation of Quinazoline Core : Starting from anthranilic acid derivatives.
  • Substitution Reactions : Introduction of the nitro group via nitration reactions.
  • Final Amine Formation : Reaction with chlorophenyl amines.

Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or quinazoline core, impacting physicochemical and biological properties:

Compound Name Substituents (Quinazoline/Phenyl) Molecular Formula Molecular Weight Key Properties/Activities
N-(3-Chlorophenyl)-6-nitroquinazolin-4-amine 6-NO₂, 4-NH-(3-ClC₆H₄) C₁₄H₉ClN₄O₂ 300.70* Intermediate; potential bioactivity
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) 6-NO₂, 4-NH-(3-Cl-4-FC₆H₃) C₁₄H₇ClFN₄O₂ 320.68 Anti-inflammatory (TNF-α/IL-6 inhibition)
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) 6-NO₂, 4-NH-(4-Br-2-FC₆H₃) C₁₄H₇BrFN₄O₂ 365.13 Higher lipophilicity due to bromine
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine 6-NO₂, 7-F, 4-NH-(3-Cl-4-FC₆H₃) C₁₄H₇ClF₂N₄O₂ 336.68 Enhanced metabolic stability
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine 6-NO₂, 7-O-(THF-3-yl), 4-NH-(3-Cl-4-FC₆H₃) C₁₉H₁₅ClFN₅O₄ 451.80 Improved solubility via polar substituents

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups : The 6-nitro group is conserved across analogs, enhancing electrophilicity and interaction with biological targets .
  • Halogen Effects: Chlorine (3-Cl) and fluorine (4-F) in 3d improve target selectivity compared to the 3-Cl-only substituent in the target compound .
  • Solubility Modifiers : Addition of tetrahydrofuran-3-yl (THF) or methoxy groups (e.g., 7-methoxy in ) enhances aqueous solubility, critical for bioavailability .

Physicochemical Properties

  • Melting Points : Analogs with halogen substituents (e.g., 3d) exhibit higher melting points (~240–250°C) due to increased crystallinity .
  • Stability : Fluorine substituents (e.g., 7-F in ) improve metabolic stability by reducing oxidative degradation .

Preparation Methods

Quinazoline Ring Formation via Anthranilic Acid Derivatives

The quinazoline core is traditionally synthesized from anthranilic acid derivatives. For N-(3-chlorophenyl)-6-nitroquinazolin-4-amine, a two-step approach is employed:

  • Nitration of Anthranilic Acid : Anthranilic acid is nitrated at position 6 using concentrated nitric acid in sulfuric acid, yielding 6-nitroanthranilic acid.
  • Cyclization with 3-Chlorophenylguanidine : The nitrated anthranilic acid reacts with 3-chlorophenylguanidine in refluxing acetic acid, forming the quinazoline ring via cyclodehydration.

Key Considerations :

  • Nitration must occur before cyclization to avoid side reactions at reactive positions.
  • Yields are moderate (50–65%) due to competing decomposition pathways under acidic conditions.

Nucleophilic Aromatic Substitution (SNAr)

Chloride Displacement at Position 4

A high-yielding method involves substituting a chlorine atom at position 4 of 4-chloro-6-nitroquinazoline with 3-chloroaniline (Figure 1):

Procedure :

  • Synthesis of 4-Chloro-6-nitroquinazoline :
    • 6-Nitroquinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl3) at 80°C for 6 hours, yielding 4-chloro-6-nitroquinazoline.
    • Reaction Conditions : Excess POCl3 (5 eq.), catalytic dimethylformamide (DMF), anhydrous conditions.
  • Amination with 3-Chloroaniline :
    • 4-Chloro-6-nitroquinazoline is reacted with 3-chloroaniline (1.2 eq.) in tetrahydrofuran (THF) at 60°C for 12 hours.
    • Catalyst : Triethylamine (Et3N, 2 eq.) to scavenge HCl.
    • Yield : 78–85% after purification by silica gel chromatography.

Mechanistic Insight :
The electron-deficient quinazoline ring facilitates SNAr at position 4, where the nitro group at position 6 further activates the substrate toward nucleophilic attack.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Classical Condensation HNO3, H2SO4; Acetic acid, reflux 50–65% Simple starting materials Low yield, multiple steps
SNAr POCl3, Et3N, THF, 60°C 78–85% High regioselectivity Requires POCl3 handling
Ullmann Coupling CuI, Cs2CO3, DMSO, 110°C 60–70%* Single-step, versatile Not yet demonstrated for this target

*Theorized based on analogous reactions.

Optimization and Scale-Up Strategies

Solvent and Temperature Effects

  • SNAr Reaction : Replacing THF with 1,4-dioxane increases reaction rate (8 hours vs. 12 hours) due to higher polarity.
  • Catalyst Loading : Reducing Et3N from 2 eq. to 1.5 eq. maintains yield while lowering costs.

Purification Techniques

  • Chromatography : Silica gel elution with ethyl acetate/hexane (1:3) effectively separates unreacted 3-chloroaniline.
  • Recrystallization : Ethanol/water (7:3) affords pure product as yellow crystals.

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